1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
Description
- These groups are introduced via alkylation reactions using appropriate benzyl halides.
- Reaction conditions: Use of bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).
Attachment of the Fluorophenylsulfonyl Group:
- This step involves sulfonylation using 4-fluorobenzenesulfonyl chloride.
- Reaction conditions: Use of pyridine as a base and dichloromethane as a solvent.
Industrial Production Methods: Industrial-scale production may employ continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O4S/c1-31-25-17-21(7-12-24(25)32-19-20-5-3-2-4-6-20)18-27-13-15-28(16-14-27)33(29,30)23-10-8-22(26)9-11-23/h2-12,17H,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUDLBFTLJBXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Piperazine Core:
- Starting with piperazine, the core structure is often prepared through nucleophilic substitution reactions.
- Reaction conditions: Mild temperatures (25-50°C) and solvents like ethanol or dichloromethane.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can modify the aromatic rings.
Substitution: Nucleophilic substitution reactions can replace specific groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C under mild pressure.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of bases like NaOH or K2CO3.
Major Products:
- Oxidation products include carboxylic acids or ketones.
- Reduction products may involve hydrogenated aromatic rings.
- Substitution products vary based on the substituent introduced.
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has diverse applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxybenzyl groups enhance its binding affinity, while the fluorophenylsulfonyl group contributes to its stability and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other piperazine derivatives, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
1-[4-(Benzyloxy)-3-methoxybenzyl]piperazine: Lacks the fluorophenylsulfonyl group, resulting in different pharmacological profiles.
4-[(4-Fluorophenyl)sulfonyl]piperazine: Missing the benzyloxy and methoxybenzyl groups, affecting its binding and activity.
This compound’s unique combination of substituents makes it a valuable subject for ongoing research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
